molecular formula C8H17NO B1288031 1-(Aminomethyl)cycloheptanol CAS No. 45732-95-4

1-(Aminomethyl)cycloheptanol

Cat. No.: B1288031
CAS No.: 45732-95-4
M. Wt: 143.23 g/mol
InChI Key: ZOIJDKLCFSGRFF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cycloheptanol is an organic compound with the chemical formula C8H17NO. It features an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) attached to a cycloheptane ring. This compound is a colorless to light yellow liquid, soluble in water and various organic solvents such as alcohols, ethers, and esters .

Preparation Methods

1-(Aminomethyl)cycloheptanol can be synthesized through several methods:

    Formaldehyde and Cycloheptanone Reaction: This method involves the reaction of formaldehyde with cycloheptanone in the presence of sodium hydroxide as a catalyst.

    Cycloheptanecarbonitrile Reduction: Another method involves the reduction of 1-[(trimethylsilyl)oxy]cycloheptanecarbonitrile using lithium aluminum hydride in tetrahydrofuran and diethyl ether.

Chemical Reactions Analysis

1-(Aminomethyl)cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The aminomethyl group can participate in substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

    Major Products: Depending on the reaction, products can include cycloheptanone, substituted amines, and other derivatives.

Scientific Research Applications

1-(Aminomethyl)cycloheptanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cycloheptanol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

1-(Aminomethyl)cycloheptanol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of an aminomethyl group and a hydroxyl group, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

1-(aminomethyl)cycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIJDKLCFSGRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593774
Record name 1-(Aminomethyl)cycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45732-95-4
Record name 1-(Aminomethyl)cycloheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cycloheptan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Acetyl chloride (264 ml) and tetrahydrofuran (191 ml) were charged to a vessel containing 2-propanol (1143 ml) maintaining the temperature at 10° C. to 15° C. 1-(aminomethyl)cycloheptanol (381 g) in tetrahydrofuran (1613 ml) and tetrahydrofuran (381 ml) were charged maintaining the temperature at 10° C. to 15° C. The reaction mixture was stirred for 50 minutes and filtered. The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml). The filter cake was dried at 40° C. for 23 hours to provide the title compound as a colourless solid (464 g).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
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1143 mL
Type
reactant
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381 g
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reactant
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1613 mL
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solvent
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381 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-[(trimethylsilyl)oxy]cycloheptanecarbonitrile (737.5 g) in tetrahydrofuran (738 ml) was charged to a vessel containing 1 molar lithium aluminium hydride solution in tetrahydrofuran (4980 ml) and tetrahydrofuran (369 ml) whilst maintaining the temperature at 55° C. to 60° C. Tetrahydrofuran (738 ml) was charged and the reaction stirred for 3 hours at 60° C. to 65° C. The reaction was cooled to 10 to 15° C. and charged with water (193 ml), premixed sodium hydroxide solution [water (389 ml), sodium hydroxide (69 g)], tetrahydrofuran (738 ml) and water (193 ml) maintaining the temperature at 15° C. to 25° C. The mixture was stirred for 70 minutes and filtered. The filter cake was washed with tetrahydrofuran (1476 ml) twice. The filtrates and washes were combined and charged to a reaction vessel and concentrated to ca. 1480 mL at 65° C. to 70° C. The mixture was cooled to 15° C. to 25° C. and transferred to a container with tetrahydrofuran (369 ml), to provide the title compound (381 g) as a colourless solution in tetrahydrofuran (1613 ml).
Quantity
738 mL
Type
solvent
Reaction Step One
Quantity
737.5 g
Type
reactant
Reaction Step Two
Quantity
738 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4980 mL
Type
solvent
Reaction Step Three
Quantity
369 mL
Type
solvent
Reaction Step Three
Name
Quantity
193 mL
Type
reactant
Reaction Step Four
Quantity
389 mL
Type
reactant
Reaction Step Five
Name
Quantity
193 mL
Type
reactant
Reaction Step Five
Quantity
738 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)cycloheptanol
Reactant of Route 2
1-(Aminomethyl)cycloheptanol
Reactant of Route 3
1-(Aminomethyl)cycloheptanol
Reactant of Route 4
Reactant of Route 4
1-(Aminomethyl)cycloheptanol
Reactant of Route 5
1-(Aminomethyl)cycloheptanol
Reactant of Route 6
1-(Aminomethyl)cycloheptanol

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